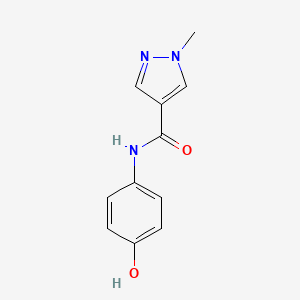![molecular formula C14H18N2O5 B1451766 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one CAS No. 1171604-89-9](/img/structure/B1451766.png)
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Overview
Description
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one is a chemical compound with the molecular formula C14H18N2O5 It is characterized by the presence of a pyrrolidinone ring attached to a 4,5-dimethoxy-2-nitrophenyl group via an ethyl linker
Preparation Methods
The synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzaldehyde and pyrrolidin-2-one.
Reaction Conditions: The aldehyde is first reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) in ethanol.
Formation of the Intermediate: The resulting alcohol is then reacted with pyrrolidin-2-one under acidic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more scalable and cost-effective reagents and conditions.
Chemical Reactions Analysis
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen (H2) in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinone ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar compounds to 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one include:
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidine: Lacks the carbonyl group in the pyrrolidinone ring.
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]piperidin-2-one: Contains a piperidinone ring instead of a pyrrolidinone ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHITRVPVQHIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


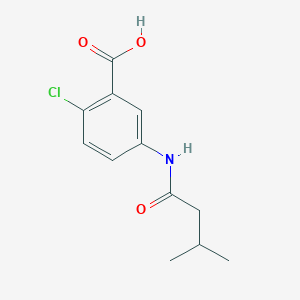
![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)

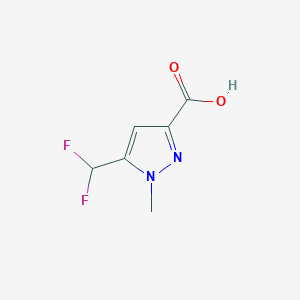
![Dimethyl(2-{3-[(methylamino)methyl]phenoxy}ethyl)amine](/img/structure/B1451690.png)

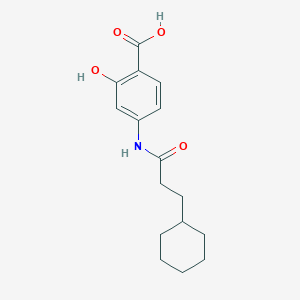

![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)
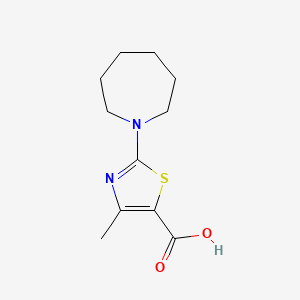
![[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine](/img/structure/B1451703.png)
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid](/img/structure/B1451704.png)
